2-(4-Boc-Aminopiperidino)pyridine

Descripción general

Descripción

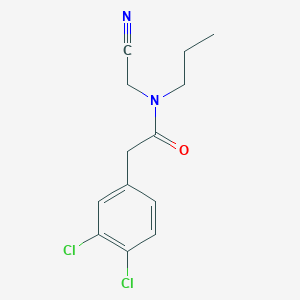

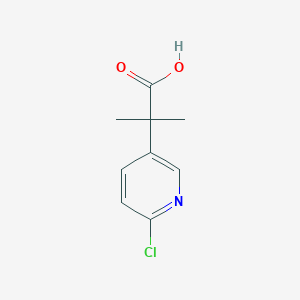

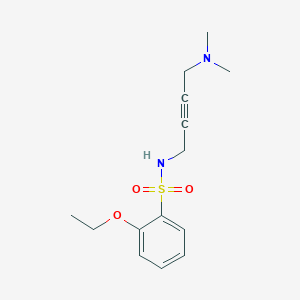

2-(4-Boc-Aminopiperidino)pyridine, also known as tert-butyl 1-(2-pyridinyl)-4-piperidinylcarbamate, is a chemical compound with the molecular formula C15H23N3O2 and a molecular weight of 277.37 g/mol . This compound is characterized by the presence of a pyridine ring and a piperidine ring, with a tert-butoxycarbonyl (Boc) protecting group attached to the amine group on the piperidine ring .

Mecanismo De Acción

Target of Action

2-(4-Boc-Aminopiperidino)pyridine is a chemical compound that is often used in the field of organic synthesis It is known to be used in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, organoboron reagents like this compound interact with a palladium catalyst to form new carbon-carbon bonds .

Biochemical Pathways

Its role in the suzuki–miyaura coupling suggests it may influence pathways involving carbon–carbon bond formation .

Result of Action

Its use in suzuki–miyaura coupling suggests it plays a role in the formation of new carbon–carbon bonds .

Action Environment

It is known that the compound should be stored at 4°c and protected from light .

Análisis Bioquímico

Biochemical Properties

Compounds with a piperidine moiety, such as 2-(4-Boc-Aminopiperidino)pyridine, have been found to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Cellular Effects

Compounds with a piperidine moiety have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Molecular Mechanism

Compounds with a piperidine moiety have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

Metabolic Pathways

Pyrimidine metabolism is a conserved pathway in all living organisms and is necessary to maintain cellular fundamental function (i.e., DNA and RNA biosynthesis) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-aminopiperidine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected piperidine . This intermediate is then reacted with 2-bromopyridine under basic conditions to yield 2-(4-Boc-Aminopiperidino)pyridine .

Propiedades

IUPAC Name |

tert-butyl N-(1-pyridin-2-ylpiperidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-7-10-18(11-8-12)13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUJUFYDZBYLGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-acetamidobenzamide](/img/structure/B2883515.png)

amine](/img/structure/B2883520.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2883523.png)

![4-(7-Methoxy-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2883529.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2883535.png)